molecular formula C13H8N6O B11050111 2-(Pyridin-3-yl)[1,2,4]triazolo[5,1-c][1,2,4]benzotriazin-6-ol

2-(Pyridin-3-yl)[1,2,4]triazolo[5,1-c][1,2,4]benzotriazin-6-ol

Cat. No.: B11050111
M. Wt: 264.24 g/mol
InChI Key: FBXNPHXVIKXVPS-UHFFFAOYSA-N
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Description

2-(Pyridin-3-yl)[1,2,4]triazolo[5,1-c][1,2,4]benzotriazin-6-ol is a heterocyclic compound that features a unique fusion of pyridine, triazole, and benzotriazine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Pyridin-3-yl)[1,2,4]triazolo[5,1-c][1,2,4]benzotriazin-6-ol typically involves multi-step reactions starting from readily available precursors. One common method involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and yields the target compound in good-to-excellent yields . The reaction conditions generally include heating the reactants in toluene at 120°C for 24 hours .

Industrial Production Methods

The method’s broad substrate scope and functional group tolerance make it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

2-(Pyridin-3-yl)[1,2,4]triazolo[5,1-c][1,2,4]benzotriazin-6-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be performed using agents like sodium borohydride.

    Substitution: Nucleophilic substitution reactions are possible due to the presence of reactive sites on the heterocyclic rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or potassium permanganate.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenated solvents and bases like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Pyridin-3-yl)[1,2,4]triazolo[5,1-c][1,2,4]benzotriazin-6-ol is unique due to its fused ring system, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C13H8N6O

Molecular Weight

264.24 g/mol

IUPAC Name

2-pyridin-3-yl-[1,2,4]triazolo[5,1-c][1,2,4]benzotriazin-6-ol

InChI

InChI=1S/C13H8N6O/c20-10-5-1-4-9-11(10)16-17-13-15-12(18-19(9)13)8-3-2-6-14-7-8/h1-7,20H

InChI Key

FBXNPHXVIKXVPS-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)O)N=NC3=NC(=NN23)C4=CN=CC=C4

Origin of Product

United States

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